molecular formula C12H12FN3O B13676721 (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

Cat. No.: B13676721
M. Wt: 233.24 g/mol
InChI Key: TWTZCPFRXKBQPR-UHFFFAOYSA-N
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Description

(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group, a fluoro-substituted imidazo[1,2-a]pyridine ring, and a propenone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 8-fluoroimidazo[1,2-a]pyridine with a suitable propenone precursor under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases and its ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(Dimethylamino)-1-(8-chloroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
  • (E)-3-(Dimethylamino)-1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
  • (E)-3-(Dimethylamino)-1-(8-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

Uniqueness

The uniqueness of (E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one lies in its fluoro-substitution, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its chloro, bromo, or methyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

3-(dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C12H12FN3O/c1-15(2)7-5-11(17)10-8-14-12-9(13)4-3-6-16(10)12/h3-8H,1-2H3

InChI Key

TWTZCPFRXKBQPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N1C=CC=C2F

Origin of Product

United States

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